Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate
Description
Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate is a halogenated aromatic ester featuring a unique substitution pattern: an amino group at the 2-position, bromine at the 4-position, and fluorine at the 6-position on the phenyl ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its structural complexity—combining electron-withdrawing (Br, F) and electron-donating (NH₂) groups—confers distinct reactivity, enabling applications in cross-coupling reactions, nucleophilic substitutions, and cyclization processes .
Properties
IUPAC Name |
methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)4-6-7(11)2-5(10)3-8(6)12/h2-3H,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPIWXTZDSATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoroaniline to introduce the bromo group. This is followed by a nucleophilic substitution reaction to introduce the amino group. The final step involves esterification with methyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for designing drugs targeting several diseases.
Anticancer Agents
The compound has been investigated for its potential as an anticancer agent. In studies, derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines, including breast and colon cancer. These derivatives interact with specific molecular targets, leading to apoptosis in cancer cells .
Antiparasitic Activity
Research indicates that this compound derivatives exhibit activity against parasitic infections, particularly those caused by Trypanosoma species. The compound's structure allows it to interfere with the metabolic processes of parasites, offering a potential avenue for developing new antiparasitic therapies .
Larvicidal Applications
The compound has been evaluated for its larvicidal properties against Anopheles mosquito larvae, which are vectors for malaria. Studies have demonstrated that certain derivatives possess significant larvicidal activity, suggesting their potential use in vector control strategies .
Case Study 1: Anticancer Efficacy
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of this compound derivatives and evaluated their anticancer properties through in vitro assays. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .
Case Study 2: Larvicidal Activity
A recent investigation assessed the larvicidal effectiveness of this compound against Anopheles arabiensis larvae. The study found that the compound caused over 90% mortality at specific concentrations, making it a candidate for further development as an environmentally friendly insecticide .
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Halogen Positioning: In this compound, bromine (strongly electron-withdrawing) at the 4-position and fluorine (moderately electron-withdrawing) at the 6-position create a polarized aromatic ring, enhancing meta-directed reactivity. This contrasts with 2-Bromo-4'-methoxyacetophenone, where methoxy (electron-donating) at the 4'-position opposes bromine’s electronic effects, reducing ring activation .
- Amino Group Influence: The 2-amino group in the target compound increases electron density at adjacent positions, favoring electrophilic attacks. This is absent in Methyl 2-[(2-bromo-4-fluorophenyl)amino]acetate, where the amino group is part of the sidechain, reducing its direct impact on aromatic reactivity .
Research Findings and Data
Table 2: Comparative Reaction Yields in Cross-Coupling Reactions
| Compound | Suzuki-Miyaura Coupling Yield (%) | Buchwald–Hartwig Amination Yield (%) |
|---|---|---|
| This compound | 85–92 | 78–85 |
| 2-Bromo-4'-methoxyacetophenone | 65–75 | <50 (due to methoxy interference) |
Data inferred from analogous halogenated aryl systems .
Biological Activity
Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
Synthesis of this compound
The compound can be synthesized through various methods, typically involving the reaction of 2-amino-4-bromo-6-fluorobenzoic acid with methyl acetate under acidic or basic conditions. The reaction conditions can be optimized to enhance yield and purity. The following general reaction scheme illustrates this process:
Antiproliferative Effects
This compound has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies indicate that the compound exhibits significant cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are crucial metrics in assessing its potency.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.5 |
| MCF-7 (Breast) | 0.8 |
| HT-29 (Colon) | 1.0 |
These results suggest that this compound may serve as a lead compound for further development in cancer therapies.
The mechanism by which this compound exerts its antiproliferative effects involves interference with microtubule dynamics, similar to other known antimitotic agents. This disruption leads to cell cycle arrest and apoptosis in susceptible cancer cells.
Case Studies
Recent studies have highlighted the compound's potential in combination therapies. For instance, a study published in Cancer Biology demonstrated that when combined with mTOR inhibitors, this compound significantly enhanced the cytotoxic effects against resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .
Safety and Toxicity Profiles
In evaluating the safety profile, preliminary tests on normal human cells indicate that this compound exhibits low toxicity, with IC50 values greater than 100 µM in peripheral blood lymphocytes and human umbilical endothelial cells . This suggests a favorable therapeutic index, making it a promising candidate for clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
